molecular formula C12H15N3O2 B7538413 N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide

N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide

Cat. No. B7538413
M. Wt: 233.27 g/mol
InChI Key: OTUFEBBLMQLYDD-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative that has been shown to possess a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a range of genes involved in the antioxidant response. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to activate the Nrf2 pathway, leading to an increase in the expression of antioxidant enzymes and a reduction in oxidative stress.
Biochemical and Physiological Effects:
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as heme oxygenase-1. In addition, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to modulate the immune system, leading to a reduction in the activity of immune cells, such as T cells and B cells.

Advantages and Limitations for Lab Experiments

N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages for use in lab experiments, including its low toxicity and high solubility in a range of solvents. However, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be difficult to handle due to its sensitivity to moisture and air. In addition, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can react with certain chemicals, such as strong acids and bases, leading to the formation of unwanted byproducts.

Future Directions

There are several future directions for research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, including the development of new synthetic methods for N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide and the investigation of its potential applications in the treatment of a range of diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide and its effects on different cell types and tissues. Finally, the development of new formulations of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide that can improve its bioavailability and reduce its side effects is also an important area of research.
Conclusion:
In conclusion, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide possesses a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. While there are some limitations to its use in lab experiments, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages, including its low toxicity and high solubility in a range of solvents. Future research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is needed to fully understand its mechanism of action and its potential applications in the treatment of a range of diseases.

Synthesis Methods

N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with N-methyl-N-(pyrazol-4-yl)methylamine. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide.

Scientific Research Applications

N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of a range of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9-4-5-11(17-9)12(16)14(2)7-10-6-13-15(3)8-10/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUFEBBLMQLYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide

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